molecular formula C10H5F4NO2 B15257728 5-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

5-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B15257728
M. Wt: 247.15 g/mol
InChI Key: WOAKROONIVGCBG-UHFFFAOYSA-N
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Description

5-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated indole derivative Fluorinated compounds are known for their unique properties, such as increased stability, lipophilicity, and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves the introduction of fluorine atoms into the indole ring. One common method is the nucleophilic substitution of hydrogen atoms with fluorine using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

5-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroindole-2-carboxylic acid
  • 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid
  • 5-Fluoro-1H-indole-2-carboxylic acid

Uniqueness

5-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is unique due to the presence of both fluorine and trifluoromethyl groups. These groups confer enhanced stability, lipophilicity, and biological activity compared to similar compounds. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H5F4NO2

Molecular Weight

247.15 g/mol

IUPAC Name

5-fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H5F4NO2/c11-5-1-4-2-7(9(16)17)15-8(4)6(3-5)10(12,13)14/h1-3,15H,(H,16,17)

InChI Key

WOAKROONIVGCBG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=C(C=C1F)C(F)(F)F)C(=O)O

Origin of Product

United States

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